molecular formula C13H10F2O2 B3176345 4-(Benzyloxy)-3,5-difluorophenol CAS No. 99045-19-9

4-(Benzyloxy)-3,5-difluorophenol

Cat. No. B3176345
CAS RN: 99045-19-9
M. Wt: 236.21 g/mol
InChI Key: PCTUISSPYKBYNK-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-3,5-difluorophenol” is an organic chemical compound. It is a derivative of hydroquinone, which is used medically for depigmentation . It is a colorless solid .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3,5-difluorophenol” is characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions of “4-(Benzyloxy)-3,5-difluorophenol” involve the coordination of Schiff base ligands via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .


Physical And Chemical Properties Analysis

Physical properties of “4-(Benzyloxy)-3,5-difluorophenol” include its color (colorless solid) and solubility (soluble in alcohol and practically insoluble in water) . Its chemical properties include its reactivity with other substances and its stability under various conditions .

Scientific Research Applications

Chemical Synthesis and Material Science

Research into compounds structurally related to 4-(Benzyloxy)-3,5-difluorophenol often focuses on their synthesis, properties, and applications in material science. For instance, compounds with benzoxazole and benzothiophene moieties have been explored for their photophysical properties and their utility in creating materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The studies highlight the importance of such compounds in developing new materials with enhanced performance in optoelectronics and related fields.

  • Microwave-assisted Synthesis: The utility of microwave irradiation in accelerating the synthesis of benzoxazole derivatives showcases the importance of efficient synthetic methodologies in material science and organic chemistry. This approach enhances the diversity and speed of chemical research, indicating the potential for rapid synthesis of compounds including 4-(Benzyloxy)-3,5-difluorophenol and its derivatives for various applications (Özil & Menteşe, 2020).

Pharmacology and Toxicology

In pharmacology, the synthesis and investigation of molecules structurally similar to 4-(Benzyloxy)-3,5-difluorophenol are crucial for discovering new therapeutic agents. The research spans across the development of novel antineoplastic agents, highlighting the potential of such compounds in cancer therapy, and exploring their modes of action, such as apoptosis induction and modulation of multi-drug resistance.

  • Antineoplastic Agents: The development of novel series of compounds for potential drug candidates demonstrates the importance of structural analogues of 4-(Benzyloxy)-3,5-difluorophenol in cancer research. These compounds have shown significant cytotoxic properties, suggesting their utility in developing new treatments for cancer (Hossain et al., 2020).

Environmental Applications

The degradation of organic pollutants using advanced oxidation processes (AOPs) involves compounds that may share reactive sites similar to 4-(Benzyloxy)-3,5-difluorophenol. Such research is pivotal for environmental remediation and understanding the transformation pathways of various organic compounds in water treatment processes.

  • Degradation of Organic Pollutants: Exploring advanced oxidation processes for the treatment of pollutants like acetaminophen reveals the potential for compounds with similar chemical properties to participate in environmental remediation efforts. This research helps in understanding the degradation pathways and by-products, which is essential for assessing the environmental impact and developing effective treatment technologies (Qutob et al., 2022).

Safety and Hazards

“4-(Benzyloxy)-3,5-difluorophenol” should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

Future research on “4-(Benzyloxy)-3,5-difluorophenol” could focus on its potential applications in medicine, given its depigmenting effect . Additionally, further studies could explore its chemical reactions and synthesis processes .

properties

IUPAC Name

3,5-difluoro-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTUISSPYKBYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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